molecular formula C9H6ClF3O2 B12832586 Methyl 3-chloro-2-(trifluoromethyl)benzoate

Methyl 3-chloro-2-(trifluoromethyl)benzoate

Cat. No.: B12832586
M. Wt: 238.59 g/mol
InChI Key: NAUJNZBGZMDRJY-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6ClF3O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups, and the carboxylic acid group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may include distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid using aqueous acid or base.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 3-azido-2-(trifluoromethyl)benzoate or 3-thio-2-(trifluoromethyl)benzoate.

    Reduction: Methyl 3-chloro-2-(trifluoromethyl)benzyl alcohol.

    Hydrolysis: 3-chloro-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Methyl 3-chloro-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including anti-inflammatory and anticancer properties.

    Material Science: It is used in the preparation of functional materials, such as liquid crystals and polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism by which methyl 3-chloro-2-(trifluoromethyl)benzoate exerts its effects depends on the specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.

Comparison with Similar Compounds

    Methyl 3-trifluoromethylbenzoate: Lacks the chlorine substituent, leading to different reactivity and applications.

    Methyl 3-chlorobenzoate: Lacks the trifluoromethyl group, affecting its electronic properties and reactivity.

    Methyl 2-chloro-3-(trifluoromethyl)benzoate: Positional isomer with different chemical behavior.

Uniqueness: Methyl 3-chloro-2-(trifluoromethyl)benzoate is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These properties make it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.

Properties

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.59 g/mol

IUPAC Name

methyl 3-chloro-2-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H6ClF3O2/c1-15-8(14)5-3-2-4-6(10)7(5)9(11,12)13/h2-4H,1H3

InChI Key

NAUJNZBGZMDRJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)Cl)C(F)(F)F

Origin of Product

United States

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